Ethyl 4-[2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a phenylcarbamoyl group
Preparation Methods
The synthesis of Ethyl 4-[2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group using ethyl alcohol under acidic conditions.
Chemical Reactions Analysis
Ethyl 4-[2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Ethyl 4-[2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-phenyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate: This compound also contains a phenylcarbamoyl group and a thiazole ring, but differs in the presence of a thiazole ring instead of a thiadiazole ring.
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: This compound features a triazole ring and a thiazole ring, highlighting the diversity of structures that can be derived from similar building blocks.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N6O4S2 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 4-[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N6O4S2/c1-2-28-18(27)24-10-8-23(9-11-24)14(25)12-29-17-22-21-16(30-17)20-15(26)19-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,19,20,21,26) |
InChI Key |
NDQPJLZFVCVADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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